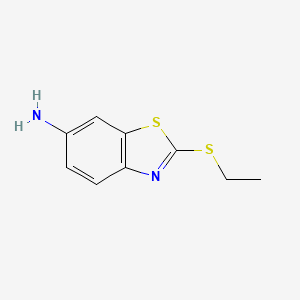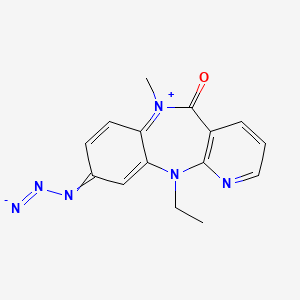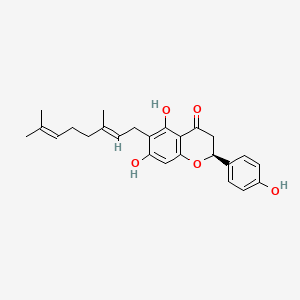
Bonannione A
説明
Bonannione A is a natural product found in Humulus lupulus, Macaranga alnifolia, and other organisms . It is a prenylflavonoid and an orally active and potent protein tyrosine phosphatase 1B (PTP1B) inhibitor .
Synthesis Analysis
A facile and efficient approach for the syntheses of both C-8 and C-6 prenylated flavonoids has been developed that features a highly regioselective prenylation of 2,4,6-trihydroxyacetophenone and regioselective cyclization of prenylated polyhydroxy chalcones .Molecular Structure Analysis
The molecular formula of this compound is C25H28O5 . The IUPAC name is (2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis
The molecular weight of this compound is 408.5 g/mol .科学的研究の応用
Quantum Chemical Calculations in Stereochemical Determination
Bonannione A, along with other natural products like bonannione B, has been subject to research involving quantum chemical calculations. These calculations assist in determining the relative configuration of natural products. In a study by Di Micco et al. (2012), NMR and quantum mechanical calculations were integrated to analyze the stereochemistry of compounds like bonannione B from Bonannia graeca. This research underscores the utility of quantum chemical calculations in elucidating the structural aspects of complex organic compounds, including this compound derivatives (Di Micco et al., 2012).
Structural Elucidation of Flavonoids
In a study exploring the structures of new cyclized C-geranylated flavonoids, bonannione B, a closely related compound to this compound, was isolated from Bonannia graeca. The structural elucidation was achieved through spectroscopic methods combined with quantum mechanical methods. This research by Rosselli et al. (2007) demonstrates the application of advanced spectroscopic techniques in identifying the structures of flavonoids, which could be applicable to this compound (Rosselli et al., 2007).
Synthesis Approaches for Prenylated Flavanones
The synthesis of this compound has been the focus of research, aiming to develop efficient methods for synthesizing prenylated flavanones. Wang et al. (2001) developed a facile approach for the synthesis of this compound, highlighting the potential for creating geranylated flavanones with antibacterial activities. This research provides insights into synthetic strategies for producing this compound and related compounds (Wang et al., 2001).
Antioxidant and Antiproliferative Properties
This compound has been identified in studies exploring the antioxidant and antiproliferative properties of natural compounds. For instance, Inui et al. (2012) isolated this compound from propolis collected in the Solomon Islands and noted its potent radical-scavenging activity. This suggests the potential application of this compound in antioxidant research (Inui et al., 2012). Additionally, Yoder et al. (2007) identified this compound among other compounds from Macaranga alnifolia, assessing their antiproliferative activities in human ovarian cancer cell lines, which underscores its potential in cancer research (Yoder et al., 2007).
作用機序
Target of Action
6-Geranylnaringenin, also known as Bonannione A, is a prenylflavonoid that primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signal transduction pathways, particularly those involved in insulin signaling and energy balance .
Mode of Action
This compound interacts with PTP1B in a way that inhibits its function . Specifically, it acts as a potent inhibitor of PTP1B, with an IC50 value of 14 µM . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular signaling pathways it regulates .
Biochemical Pathways
The inhibition of PTP1B by this compound affects several biochemical pathways. Notably, it triggers caspase-dependent apoptosis, a process that leads to programmed cell death . Additionally, it induces autophagy, a cellular process involved in the degradation and recycling of cellular components, through the p53-mediated AMPK/mTOR pathway .
Pharmacokinetics
It is known to be orally active , suggesting it can be absorbed through the digestive tract. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The inhibition of PTP1B by this compound and the subsequent effects on cellular signaling pathways lead to several molecular and cellular effects. These include the induction of apoptosis and autophagy, processes that can lead to cell death and turnover . These effects suggest that this compound may have potential therapeutic applications, particularly in the context of diseases characterized by dysregulated cell growth and survival.
特性
IUPAC Name |
(2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-15(2)5-4-6-16(3)7-12-19-20(27)13-23-24(25(19)29)21(28)14-22(30-23)17-8-10-18(26)11-9-17/h5,7-11,13,22,26-27,29H,4,6,12,14H2,1-3H3/b16-7+/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIQIBWIEGCVQY-RWHUQTJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420836 | |
| Record name | 6-Geranylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97126-57-3, 475207-59-1 | |
| Record name | Mimulone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97126-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Geranylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Geranylnaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



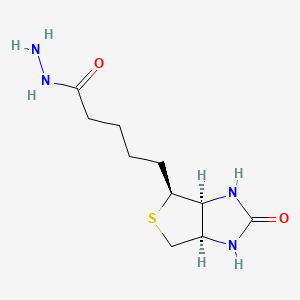
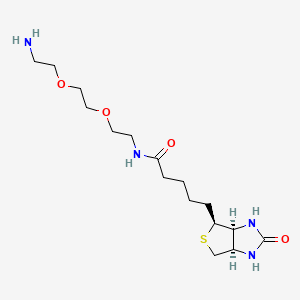

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
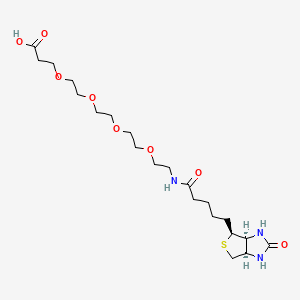
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
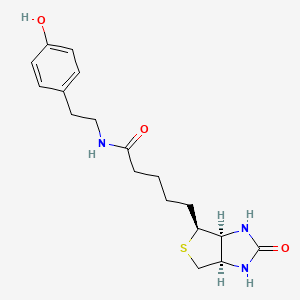

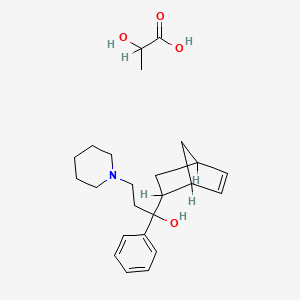
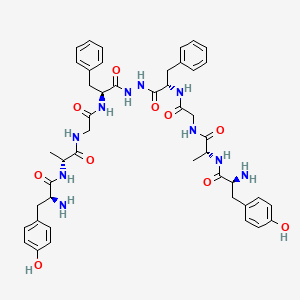
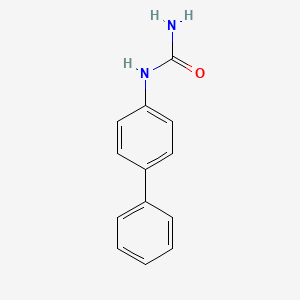
![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
